molecular formula C9H5N3O5 B093376 5,7-Dinitroquinolin-8-ol CAS No. 1084-32-8

5,7-Dinitroquinolin-8-ol

Cat. No.: B093376
CAS No.: 1084-32-8
M. Wt: 235.15 g/mol
InChI Key: YPEUTQKEMPFPKO-UHFFFAOYSA-N
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Description

5,7-Dinitroquinolin-8-ol is an organic compound with the molecular formula C₉H₅N₃O₅ It is a derivative of quinoline, characterized by the presence of two nitro groups at the 5 and 7 positions and a hydroxyl group at the 8 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dinitroquinolin-8-ol typically involves the nitration of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 5 and 7 positions. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.

Another method involves the reduction of 5,7-dinitroquinoline-8-sulfonic acid, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrazine hydrate, sodium borohydride.

    Acids: Acetic acid, tartaric acid for protonation reactions.

Major Products Formed

Scientific Research Applications

5,7-Dinitroquinolin-8-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dinitroquinolin-8-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,7-dinitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O5/c13-9-7(12(16)17)4-6(11(14)15)5-2-1-3-10-8(5)9/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEUTQKEMPFPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288652
Record name 5,7-dinitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-32-8
Record name MLS000737318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57103
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-dinitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dinitro-8-quinolinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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